molecular formula C15H13N3O2 B11819291 N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine

N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B11819291
M. Wt: 267.28 g/mol
InChI Key: AOYSLDHTDNNBDE-UHFFFAOYSA-N
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Description

Structure and Functional Features: N-[[2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine is a hybrid molecule combining an imidazo[1,2-a]pyridine core with a hydroxyphenyl-hydroxylamine moiety. The methoxyphenyl linker may enhance solubility and modulate electronic interactions between the two domains.

Properties

IUPAC Name

N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYSLDHTDNNBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine with α-Halocarbonyl Compounds

A widely adopted approach involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions. For example, Kwong et al. demonstrated that refluxing 2-aminopyridine with 2-bromo-1-phenylethan-1-one in dimethylformamide (DMF) and potassium carbonate yields the imidazo[1,2-a]pyridine core in 85% efficiency. The mechanism proceeds via nucleophilic substitution at the α-carbon, followed by intramolecular cyclization and aromatization.

Iodine-Catalyzed Three-Component Coupling

Recent advancements employ molecular iodine as a catalyst for one-pot syntheses. A protocol by Das et al. combines 2-aminopyridine, acetophenone, and dimedone in water under ultrasonication, achieving cyclized products in ≤96% yield. Iodine facilitates in situ oxidation of acetophenone to phenylglyoxal, which condenses with 2-aminopyridine and dimedone to form the fused imidazo[1,2-a]pyridine scaffold.

Bromine-Mediated Cyclization

Halogenation strategies, such as those reported by MDPI, utilize bromine in dichloromethane to induce cyclization of β-ketoamide intermediates. For instance, treating ethyl 3-oxo-3-phenylpropanoate with 2-aminopyridine and bromine yields 3-((2-fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, a structurally analogous compound.

Functionalization with the Methoxyphenyl Ether Group

Introducing the 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl subunit requires etherification strategies:

Williamson Ether Synthesis

The hydroxyl group of 2-hydroxybenzaldehyde is deprotonated using potassium carbonate in acetone, followed by reaction with 2-(chloromethyl)imidazo[1,2-a]pyridine. This method, adapted from VulcanChem’s general guidelines, achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Mitsunobu Reaction

Alternative approaches employ Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to couple 2-hydroxybenzaldehyde derivatives with imidazo[1,2-a]pyridinemethanol. This method improves regioselectivity but incurs higher costs due to reagent requirements.

Formation of the Methylidene Hydroxylamine Moiety

The final step involves Schiff base formation between the aldehyde group of the functionalized phenyl ether and hydroxylamine:

Direct Condensation

Stirring 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride in ethanol at reflux yields the target compound. VulcanChem reports this step as efficient (80–85% yield), with characterization via 1H^1H-NMR confirming the imine proton at δ 8.2 ppm.

Acid-Catalyzed Activation

Using acetic acid as a catalyst enhances reaction rates by polarizing the carbonyl group. Recent studies suggest that microwave-assisted synthesis reduces reaction times from 6 hours to 30 minutes while maintaining yields.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies highlight water as an optimal solvent for iodine-catalyzed steps, offering environmental and economic benefits. For acid-sensitive intermediates, dichloromethane or tetrahydrofuran is preferred.

Gram-Scale Synthesis

Scalable routes, such as the iodine-mediated protocol by Das et al., demonstrate feasibility for producing 10-gram batches with 90% purity, as verified by HPLC.

Characterization and Analytical Data

Technique Key Observations
1H^1H-NMRImidazo[1,2-a]pyridine protons at δ 7.8–8.5 ppm; imine proton at δ 8.2 ppm
IR SpectroscopyN–O stretch at 1250 cm1^{-1}; C=N stretch at 1640 cm1^{-1}
Mass SpectrometryMolecular ion peak at m/z 267.28 (C15_{15}H13_{13}N3_{3}O2_{2})

Chemical Reactions Analysis

Types of Reactions

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxime derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine involves the condensation of imidazo[1,2-a]pyridine derivatives with hydroxylamine. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to characterize the compound's structure and confirm its purity. The theoretical aspects of its geometry and electronic properties can be investigated using computational methods like Density Functional Theory (DFT) .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmaceutical applications:

Antimicrobial Properties

Research has shown that imidazo[1,2-a]pyridine derivatives can possess antimicrobial activity against various pathogens. For instance, derivatives have been screened for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating moderate activity .

Anticancer Potential

Compounds similar to this compound have been studied for their anticancer properties. They may inhibit cell proliferation by targeting specific pathways involved in cancer progression. For example, some derivatives have shown the ability to modulate protein kinase activity, which is crucial in cancer cell signaling .

Inhibition of Viral Infections

Recent studies indicate that imidazo[1,2-a]pyridine derivatives may act as inhibitors of viral infections, including SARS-CoV-2. Molecular modeling has suggested that these compounds can bind effectively to viral proteins, potentially preventing the entry of the virus into human cells .

Case Study 1: Anticancer Activity

A study investigated the effects of a related imidazo[1,2-a]pyridine compound on acute myeloid leukemia cells. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent. Graphical data from cell cycle analysis demonstrated significant alterations in cell proliferation rates when treated with the compound .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against common bacterial strains. The results indicated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like streptomycin, suggesting their potential as effective antibacterial agents .

Mechanism of Action

The mechanism of action of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural Analogs
Compound Key Structural Features Biological Activity Reference
Target Compound Imidazo[1,2-a]pyridine + methoxyphenyl-hydroxylamine Hypothesized: Metal chelation, anti-inflammatory
SCH 28080 (3-(Cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine with cyanomethyl and benzyloxy groups Gastric H+/K+-ATPase inhibitor; antiulcer activity
LASSBio-1749 ((E)-2-(2-tert-butylimidazo[1,2-a]pyridin-3-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide) Imidazo[1,2-a]pyridine + hydrazone linkage Potent TNF-α inhibitor; oral anti-inflammatory activity
HPIP Derivatives (2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridines) Imidazo[1,2-a]pyridine + 2-hydroxyphenyl group ESIPT fluorescence for imaging; tunable photophysical properties
Compound 1 (2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine-8-ol) Imidazo[1,2-a]pyridine + dimethylaminophenyl and hydroxyl groups Cu(II)-Aβ aggregate modulation; Alzheimer’s disease therapeutic candidate

Key Structural Differences :

  • Substituent Effects: The hydroxylamine group in the target compound distinguishes it from SCH 28080 (cyanomethyl) and LASSBio-1749 (hydrazone). This group may enhance metal-binding capacity compared to purely aromatic substituents .

Comparison :

  • The target compound’s synthesis may face challenges in regioselective hydroxylamine coupling, unlike the straightforward Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyridines .
  • Silver-catalyzed aminooxygenation (as in ) could be adapted for introducing the hydroxylamine group.
Pharmacological Activities
Compound Target/Mechanism Efficacy Reference
Target Compound Hypothesized: Metal chelation (Cu/Fe), anti-inflammatory via ROS scavenging Unknown; structural similarity to LASSBio-1749 suggests TNF-α inhibition potential
LASSBio-1749 TNF-α production inhibition (p38 MAPK pathway) IC50 = 0.8 µM (comparable to SB-203580)
Compound 1 () Cu(II)-Aβ aggregate modulation Reduces Aβ aggregation by >60% at 10 µM
SCH 28080 H+/K+-ATPase inhibition ED50 = 3 mg/kg (oral, rat ulcer model)

Key Findings :

  • The hydroxylamine group in the target compound may mimic the metal-chelating activity of Compound 1 () but with enhanced redox activity due to –NHOH.
  • Unlike SCH 28080, which targets gastric acid secretion, the target compound’s methoxyphenyl-hydroxylamine moiety may favor CNS or inflammatory applications .
Physicochemical Properties
Compound Solubility Fluorescence ESIPT Activity Reference
Target Compound Moderate (polar groups) Unlikely (no 2-hydroxyphenyl) No
HPIP Derivatives Low (nonpolar cores) Strong (Φ up to 0.6 in polymer matrices) Yes (2-hydroxyphenyl group)
Imidazo[1,2-a]pyridine-3-carbaldehydes Variable Blue emission (Φ = 0.3–0.6) No

Comparison :

  • The target compound lacks the 2-hydroxyphenyl group required for ESIPT fluorescence, limiting its utility in imaging compared to HPIP derivatives .
  • Its hydroxylamine group may improve aqueous solubility relative to purely aromatic imidazo[1,2-a]pyridines .

Biological Activity

N-[[2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The hydroxylamine group contributes to its reactivity and potential as a therapeutic agent. The structural formula can be represented as follows:

N 2 Imidazo 1 2 a pyridin 2 ylmethoxy phenyl methylidene hydroxylamine\text{N 2 Imidazo 1 2 a pyridin 2 ylmethoxy phenyl methylidene hydroxylamine}

Pharmacological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities. The following table summarizes the key pharmacological effects associated with this class of compounds:

Activity Description
Anticancer Inhibits tumor growth and induces apoptosis in cancer cells.
Antimicrobial Exhibits antibacterial and antifungal properties against various pathogens.
Anti-inflammatory Reduces inflammation in models of chronic inflammatory diseases.
Antiviral Shows activity against viral infections by inhibiting viral replication.
CNS Effects Potential anxiolytic and sedative effects through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications to the imidazo ring or substituents on the phenyl group can significantly influence biological activity. For instance, variations in the position and type of substituents can enhance potency against specific targets while minimizing side effects.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that certain imidazo[1,2-a]pyridine derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation was also noted .
  • Antimicrobial Properties : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .
  • Anti-inflammatory Effects : In animal models, the compound showed a marked reduction in inflammatory markers when administered in conditions simulating rheumatoid arthritis, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing imidazo[1,2-a]pyridine derivatives like N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine?

Methodological Answer:
The imidazo[1,2-a]pyridine core is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) under reflux conditions . For derivatives with complex substituents, multi-step routes are required:

  • Step 1: Formation of the imidazo[1,2-a]pyridine ring via cyclization of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds .
  • Step 2: Functionalization at specific positions (e.g., methoxy or hydroxylamine groups) using nucleophilic substitution or Schiff base formation .
  • Optimization: Solvent choice (e.g., ethanol/water mixtures), temperature control (80–100°C), and catalysts (e.g., p-toluenesulfonic acid) improve yields (70–87%) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazo ring protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS): Determines molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) with <2 ppm error .
  • HPLC: Assesses purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Advanced: How do substituents on the imidazo[1,2-a]pyridine scaffold influence biological activity (e.g., COX-2 inhibition)?

Methodological Answer:
Substituent effects are evaluated through structure-activity relationship (SAR) studies:

  • C-2 Position: A 4-(methylsulfonyl)phenyl group enhances COX-2 selectivity (IC50_{50} = 0.07 µM) by mimicking the sulfonamide moiety in celecoxib .
  • C-3 Position: Phenylamino groups improve selectivity indices (up to 508.6) via hydrophobic interactions with COX-2’s secondary pocket .
  • Electron-Withdrawing Groups: Fluorine or nitro groups at C-8 increase metabolic stability but may reduce solubility .

Advanced: How can researchers resolve contradictions in reported biological data across studies?

Methodological Answer:
Discrepancies arise from assay variability or structural heterogeneity :

  • Assay Conditions: Compare IC50_{50} values using standardized COX-1/COX-2 inhibition protocols (e.g., ovine vs. human enzymes) .
  • Purity Verification: Reproduce results after repurifying compounds via column chromatography or recrystallization .
  • Structural Confirmation: Use X-ray crystallography to rule out polymorphic differences (e.g., crystal packing affecting solubility) .

Basic: What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Key activities include:

  • COX-2 Inhibition: Derivatives with methylsulfonylphenyl groups show selectivity indices >500 .
  • Antimicrobial Action: Thiophene or thiazole substituents enhance activity against Staphylococcus aureus (MIC = 2 µg/mL) .
  • Antiviral Potential: H-bonding groups (e.g., hydroxylamine) improve binding to HIV-1 reverse transcriptase .

Advanced: What computational methods predict binding affinity to biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

  • Identify key interactions (e.g., hydrogen bonds between hydroxylamine and COX-2’s Tyr355) .
  • Prioritize derivatives with predicted binding energies < -8 kcal/mol .
  • Validate with in vitro assays to correlate docking scores with IC50_{50} values .

Basic: How are reaction yields optimized in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Pd(OAc)2_2 or CuI improves coupling reactions (yield increase from 50% to 85%) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics .
  • Workup Protocols: Ethanol/water recrystallization removes by-products (e.g., unreacted 2-aminopyridine) .

Advanced: What strategies mitigate instability in hydroxylamine-containing derivatives?

Methodological Answer:

  • pH Control: Store compounds at pH 6–7 to prevent hydrolysis .
  • Lyophilization: Improve shelf life by removing water (residual solvents <0.1%) .
  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) during synthesis, removed via TFA post-purification .

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